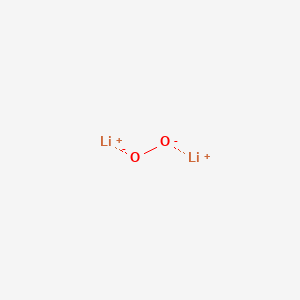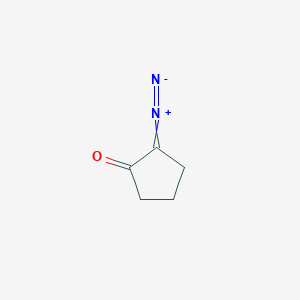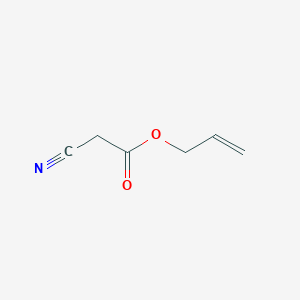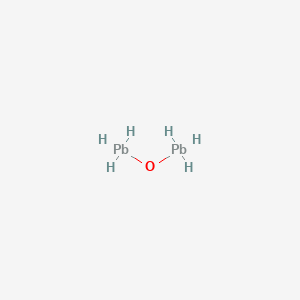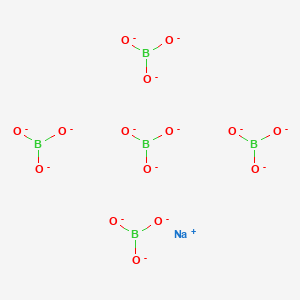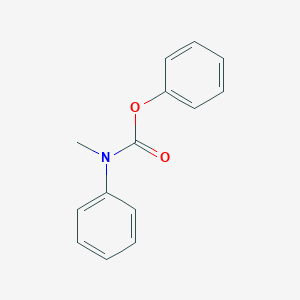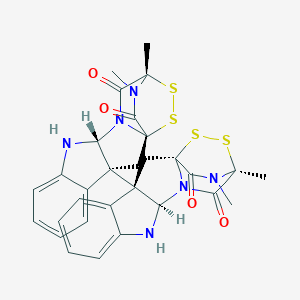
N1,N1-Dipropylethane-1,2-diamine
Vue d'ensemble
Description
N1,N1-Dipropylethane-1,2-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two propyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
N1,N1-Dipropylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
N1,N1-Dipropylethane-1,2-diamine, also known as 2-(Di-n-propylamino)ethylamine, primarily targets clay minerals . These minerals are often found in drilling environments, where they can cause wellbore instability and reservoir damage .
Mode of Action
The compound acts as a clay-swelling inhibitor . It interacts with the surface of montmorillonite, a type of clay mineral, to prevent its hydration . The adsorption ability of the compound on the montmorillonite surface is significantly affected by its molecular conformation . Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .
Biochemical Pathways
It’s known that the compound inhibits the hydration of clay minerals, which can reduce the risk of wellbore instability and reservoir damage .
Pharmacokinetics
It’s known that the compound is fully miscible in water , which could potentially influence its bioavailability in aqueous environments.
Result of Action
The primary result of the compound’s action is the inhibition of clay swelling . This reduces the risk of wellbore instability and reservoir damage, which are common problems in drilling environments .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature . For instance, the adsorption stability of the compound on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between the compound and montmorillonite, thus reducing adsorption stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N1-Dipropylethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethylenediamine and propyl halides (such as propyl bromide or propyl chloride).
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic substitution reaction.
Procedure: The ethylenediamine is mixed with the propyl halide and the base in a suitable solvent, such as ethanol or methanol. The mixture is then heated under reflux to promote the reaction.
Product Isolation: After the reaction is complete, the product is isolated by extraction and purification techniques, such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Dipropylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Alkylated or acylated amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N1-Dimethylethane-1,2-diamine: Similar structure but with methyl groups instead of propyl groups.
N1,N1-Diethylethane-1,2-diamine: Similar structure but with ethyl groups instead of propyl groups.
N1,N1-Dibutylethane-1,2-diamine: Similar structure but with butyl groups instead of propyl groups.
Uniqueness
N1,N1-Dipropylethane-1,2-diamine is unique due to the presence of propyl groups, which can influence its reactivity and physical properties. The longer alkyl chains can affect the compound’s solubility, boiling point, and steric hindrance in chemical reactions.
Propriétés
IUPAC Name |
N',N'-dipropylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDXQHYISPCTGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931151 | |
| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14165-22-1 | |
| Record name | N~1~,N~1~-Dipropylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethyl)dipropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


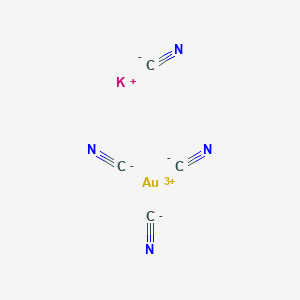
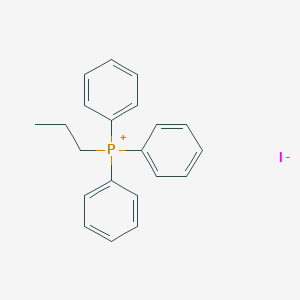
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
